REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[NH2:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][C:9]=1[CH3:15].Cl[C:17]([O:19][CH3:20])=[O:18]>CC(C)=O>[OH:14][C:11]1[CH:12]=[CH:13][C:8]([NH:7][C:17](=[O:18])[O:19][CH3:20])=[C:9]([CH3:15])[CH:10]=1 |f:0.1.2|
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Name
|
|
Quantity
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12 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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100 g
|
Type
|
reactant
|
Smiles
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NC1=C(C=C(C=C1)O)C
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Name
|
|
Quantity
|
400 mL
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Type
|
solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
80 mL
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Type
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reactant
|
Smiles
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ClC(=O)OC
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Type
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CUSTOM
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Details
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The resulting mixture was stirred at the same temperature for 3 hours, at the end of which time the reaction mixture
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled in an ice-water bath
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Type
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FILTRATION
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Details
|
was filtered
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Type
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CONCENTRATION
|
Details
|
The resulting filtrate was concentrated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
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Smiles
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OC1=CC(=C(C=C1)NC(OC)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 151 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |